N'-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. A common approach might include the condensation of 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 3-(2-nitrophenyl)acrolein under specific conditions such as reflux in ethanol or another suitable solvent. Catalysts like acetic acid might be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Nitrophenyl)-1H-pyrazole-5-carbohydrazide
- 3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(3-(2-Nitrophenyl)allylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both nitrophenyl and thiophenyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
307975-61-7 |
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Molecular Formula |
C17H13N5O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13N5O3S/c23-17(14-11-13(19-20-14)16-8-4-10-26-16)21-18-9-3-6-12-5-1-2-7-15(12)22(24)25/h1-11H,(H,19,20)(H,21,23)/b6-3+,18-9+ |
InChI Key |
NUQRVDCXBVGBML-AMCNJHSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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